molecular formula C13H17FO B161749 2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one CAS No. 129159-24-6

2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one

Cat. No. B161749
CAS RN: 129159-24-6
M. Wt: 208.27 g/mol
InChI Key: LVTGPIYQFVNOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one, also known as 2-Fluoro-4'-Methylpropiophenone (2F-MPP), is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that have been used for recreational purposes due to their stimulant effects. 2F-MPP has gained popularity in recent years as a research chemical and is used by scientists to study its mechanism of action and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2F-MPP involves the inhibition of dopamine and norepinephrine reuptake. This leads to an increase in the levels of these neurotransmitters in the brain, which results in a stimulant effect. The exact mechanism by which 2F-MPP inhibits reuptake is not fully understood, but it is believed to involve binding to the transporters that are responsible for the reuptake of these neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2F-MPP are similar to those of other stimulant drugs such as cocaine and amphetamines. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. The long-term effects of 2F-MPP on the brain and other organs are not fully understood and require further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2F-MPP in lab experiments is its ability to act as a selective dopamine and norepinephrine reuptake inhibitor. This makes it a useful tool for studying the effects of these neurotransmitters on the brain and behavior. However, one of the limitations of using 2F-MPP is its potential for abuse and addiction, which can lead to ethical concerns in research.

Future Directions

There are several future directions for research on 2F-MPP. One area of research is its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Another area of research is the development of new drugs that are based on the structure of 2F-MPP but have fewer side effects and a lower potential for abuse. Additionally, further research is needed to fully understand the long-term effects of 2F-MPP on the brain and other organs.
In conclusion, 2F-MPP is a synthetic compound that has gained popularity in recent years as a research chemical. Its ability to act as a dopamine and norepinephrine reuptake inhibitor makes it a useful tool for studying the effects of these neurotransmitters on the brain and behavior. However, its potential for abuse and addiction requires caution in its use and further research is needed to fully understand its long-term effects.

Synthesis Methods

The synthesis of 2F-MPP involves the reaction of 2-fluorobenzoyl chloride with isobutyl benzene in the presence of anhydrous aluminum chloride. The reaction is carried out in a solvent such as dichloromethane or chloroform at low temperatures. The resulting product is then purified through recrystallization to obtain a pure form of 2F-MPP.

Scientific Research Applications

2F-MPP has been used extensively in scientific research to study its mechanism of action and potential therapeutic applications. One of the main areas of research is its effects on the central nervous system. Studies have shown that 2F-MPP acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This effect is similar to that of other stimulant drugs such as cocaine and amphetamines.

properties

CAS RN

129159-24-6

Product Name

2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

2-fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one

InChI

InChI=1S/C13H17FO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3

InChI Key

LVTGPIYQFVNOKM-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C(C)F

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C(C)F

synonyms

1-Propanone, 2-fluoro-1-[4-(2-methylpropyl)phenyl]- (9CI)

Origin of Product

United States

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